molecular formula C8H16N2O2S B2626663 ethyl N-(tert-butylcarbamothioyl)carbamate CAS No. 36997-93-0

ethyl N-(tert-butylcarbamothioyl)carbamate

Cat. No.: B2626663
CAS No.: 36997-93-0
M. Wt: 204.29
InChI Key: XMRXYRDVVXGYPX-UHFFFAOYSA-N
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Description

Ethyl N-(tert-butylcarbamothioyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of both ethyl and tert-butyl groups attached to a carbamothioyl carbamate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(tert-butylcarbamothioyl)carbamate typically involves the reaction of ethyl isocyanate with tert-butyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(tert-butylcarbamothioyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

Ethyl N-(tert-butylcarbamothioyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(tert-butylcarbamothioyl)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Ethyl N-(tert-butylcarbamothioyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other carbamates .

Properties

IUPAC Name

ethyl N-(tert-butylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-5-12-7(11)9-6(13)10-8(2,3)4/h5H2,1-4H3,(H2,9,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRXYRDVVXGYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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